molecular formula C18H16N6O3 B2675683 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034619-94-6

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No. B2675683
M. Wt: 364.365
InChI Key: FBFNCMKWXXDEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H16N6O3 and its molecular weight is 364.365. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating potential applications in developing treatments for cancer and inflammation (Rahmouni et al., 2016).

Antimicrobial and Analgesic Agents

The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown anti-inflammatory and analgesic activities. These compounds have been screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, indicating their potential as new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antidepressant and Nootropic Agents

Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have been explored as potential antidepressant and nootropic agents. The synthesis involved stirring and sonication techniques, highlighting their relevance in central nervous system (CNS) activity research (Thomas et al., 2016).

Antitubercular Activities

Pyrimidine-azetidinone analogues have been synthesized and tested for their antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against mycobacterium tuberculosis. This demonstrates their potential in developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3/c25-16(22-14-7-19-18(27)23-17(14)26)12-8-24(9-12)15-6-13(20-10-21-15)11-4-2-1-3-5-11/h1-7,10,12H,8-9H2,(H,22,25)(H2,19,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFNCMKWXXDEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CNC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

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